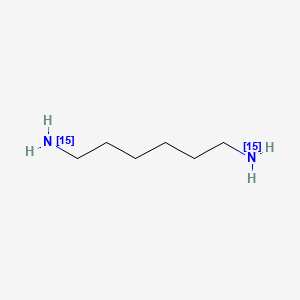

1,6-Diaminohexane-15N2

説明

Evolution of 15N Isotopic Labeling Techniques for Mechanistic Elucidation and Pathway Analysis

The use of Nitrogen-15 (¹⁵N) as a stable isotope tracer has a rich history and has evolved significantly over time. Initially, ¹⁵N labeling was used in fundamental studies of nitrogen metabolism in various organisms. nist.gov These early applications laid the groundwork for more sophisticated techniques that are now integral to fields like proteomics, metabolomics, and material science. osti.govnist.gov

One of the key advancements in ¹⁵N labeling is its application in quantitative proteomics, often referred to as Stable Isotope Labeling in Mammals (SILAM). nist.gov This method involves feeding organisms a diet enriched with a ¹⁵N-labeled nutrient, leading to the incorporation of the heavy isotope into all of its proteins. nist.gov By comparing the proteome of a ¹⁵N-labeled organism with that of an unlabeled (¹⁴N) organism, researchers can accurately quantify differences in protein expression between two states, which is invaluable in disease research and drug development. nist.gov

Furthermore, the combination of ¹⁵N labeling with advanced analytical techniques like high-resolution mass spectrometry and multi-dimensional NMR spectroscopy has enabled detailed mechanistic and pathway analysis. uri.edursc.org For instance, in studies of nitrogen heterocycles, ¹⁵N labeling coupled with the analysis of ¹H-¹⁵N and ¹³C-¹⁵N coupling constants provides deep insights into molecular structures and reaction pathways. rsc.org The development of methods for co-labeling with both ¹³C and ¹⁵N has further enhanced the ability to simultaneously quantify carbon and nitrogen fluxes within a biological system. uri.edu These evolving techniques continue to push the boundaries of what can be understood about the complex nitrogen-containing molecules that are fundamental to life.

Defining the Role of 1,6-Diaminohexane-15N2 as a Specialized Research Probe

This compound, also known as hexamethylenediamine-15N2, is a specific isotopically labeled compound where both nitrogen atoms are the heavy isotope ¹⁵N. sigmaaldrich.comscbt.com Its unlabeled counterpart, 1,6-diaminohexane, is a crucial monomer in the production of Nylon 6,6, a widely used polymer. researchgate.net The introduction of the ¹⁵N label makes this compound a highly specialized and powerful probe for studying the synthesis and, more importantly, the degradation of nitrogen-containing polymers like Nylon 6,6. researchgate.netcas.cz

Research has demonstrated the utility of this compound in elucidating the complex chemical mechanisms behind the thermal-oxidative degradation of Nylon 6,6. nih.govacs.orgresearchgate.net By synthesizing Nylon 6,6 using this compound, scientists can create a polymer with ¹⁵N atoms incorporated into its backbone at specific locations. osti.govcas.cz When this labeled polymer is subjected to aging and degradation, the resulting volatile products can be analyzed using techniques such as cryofocusing gas chromatography-mass spectrometry (cryo-GC/MS). nih.govacs.org

The mass spectra of the degradation products will show a characteristic mass shift if they contain the ¹⁵N isotope. osti.gov This allows researchers to definitively identify the origin of nitrogen-containing degradation products. For example, the detection of ¹⁵N-labeled ammonia (B1221849) (¹⁵NH₃) confirms that the ammonia released during degradation originates from the nylon polymer itself and not from impurities. researchgate.net This precise tracking helps in piecing together the free-radical reaction pathways responsible for the breakdown of the polymer, providing valuable insights that can be used to improve material stability and predict its lifespan. researchgate.net

Table 2: Properties of this compound

| Property | Value |

|---|---|

| Chemical Formula | H₂¹⁵N(CH₂)₆¹⁵NH₂ sigmaaldrich.com |

| Molecular Weight | 118.19 g/mol sigmaaldrich.comscbt.com |

| CAS Number | 287476-10-2 sigmaaldrich.comscbt.com |

| Isotopic Purity | Typically ≥98 atom % ¹⁵N sigmaaldrich.com |

| Mass Shift | M+2 sigmaaldrich.com |

| Appearance | Colorless to yellowish solid uri.edu |

| Melting Point | 42-45 °C (lit.) sigmaaldrich.com |

| Boiling Point | 204-205 °C (lit.) sigmaaldrich.com |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

hexane-1,6-di(15N2)amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H16N2/c7-5-3-1-2-4-6-8/h1-8H2/i7+1,8+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAQMVNRVTILPCV-BFGUONQLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCN)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CCC[15NH2])CC[15NH2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30583891 | |

| Record name | Hexane-1,6-(~15~N_2_)diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30583891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

287476-10-2 | |

| Record name | Hexane-1,6-(~15~N_2_)diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30583891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 287476-10-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for the Preparation of 1,6 Diaminohexane 15n2

Strategies for 15N-Incorporation: Precursor Selection and Reaction Optimization

The core of synthesizing 1,6-diaminohexane-15N2 lies in the efficient and specific incorporation of the 15N isotope. This is typically achieved through the use of 15N-enriched precursors and carefully optimized reaction conditions to maximize yield and isotopic enrichment.

Synthesis from 15N-Enriched Precursors (e.g., Adiponitrile)

A primary and direct route to this compound involves the catalytic hydrogenation of adiponitrile-[15N2]. wikipedia.orgchembk.com Adiponitrile (B1665535), a dinitrile with the formula NC(CH₂)₄CN, serves as an ideal precursor as both nitrile groups can be reduced to primary amines. wikipedia.orge3s-conferences.org By using adiponitrile in which both nitrogen atoms are the 15N isotope, the resulting 1,6-diaminohexane will be labeled at both amine termini.

NC(CH₂)₄CN + 4 H₂ → H₂¹⁵N(CH₂)₆¹⁵NH₂

This hydrogenation is typically carried out at elevated temperatures and pressures in the presence of a metal catalyst. google.com Common catalysts include those based on cobalt, iron, and Raney nickel. wikipedia.orggoogle.commdpi.com The reaction is often performed in a solvent such as ammonia (B1221849) to suppress the formation of side products like hexamethyleneimine (B121469) and bis(hexamethylenetriamine). wikipedia.org

Table 1: Catalysts and Conditions for Adiponitrile Hydrogenation

| Catalyst | Temperature (°C) | Pressure (psig) | Solvent | Key Features |

| Iron or Cobalt | 300-600 | 2500-5000 | Ammonia | High pressure and temperature; activation of catalyst with H₂ and NH₃ is crucial. google.com |

| Raney Nickel | 60-100 | ~1160 (8 MPa) | Hexamethylenediamine (B150038) | Operates at lower temperatures and pressures without the need for ammonia. wikipedia.orgmdpi.com |

| Ni/α-Al₂O₃ with K₂O and La₂O₃ promoters | Atmospheric pressure | N/A | None (gas phase) | High activity for partial hydrogenation to 6-aminocapronitrile, but can be driven to the diamine. mdpi.com |

The choice of catalyst and reaction conditions can significantly influence the yield and purity of the final product. For instance, Raney nickel catalysts have shown high efficiency, achieving near-quantitative conversion of adiponitrile to hexamethylenediamine under optimized conditions. mdpi.com

Multistep Synthesis Pathways for Site-Specific 15N Labeling

One common strategy involves the use of a simple 15N-labeled precursor, such as [15N]ammonia (¹⁵NH₃) or a ¹⁵N-labeled amine, which is then used to build the diamine structure. For example, a dihalide or a dicarboxylic acid derivative can be reacted with a ¹⁵N-labeled amine source.

A potential multistep route could involve:

Preparation of a ¹⁵N-labeled amine: Synthesizing a simple amine like benzylamine-15N from benzoyl chloride and ¹⁵NH₄Cl. atlanchimpharma.com

Alkylation: Reacting the ¹⁵N-labeled amine with a molecule containing a suitable leaving group and a protected functional group that can later be converted to the second amine.

Deprotection and conversion: Removing the protecting group and converting the functional group to the second ¹⁵N-labeled amine.

While direct synthesis from adiponitrile-[15N2] is more common for producing doubly labeled 1,6-diaminohexane, multistep syntheses are crucial for producing asymmetrically labeled or more complex isotopically labeled molecules. rsc.org

Purification and Characterization of this compound for Research Purity

Achieving high purity is paramount for the use of this compound in research, particularly in quantitative applications where impurities can interfere with analytical measurements.

Purification Techniques:

Distillation: Due to its relatively high boiling point (204-205 °C), vacuum distillation is an effective method for separating this compound from non-volatile impurities. sigmaaldrich.comsigmaaldrich.com

Crystallization: The compound is a solid at room temperature with a melting point of 42-45 °C, which allows for purification by recrystallization from a suitable solvent. sigmaaldrich.comsigmaaldrich.com

Chromatography: For achieving very high purity, chromatographic techniques such as column chromatography can be employed. nih.gov In some cases, derivatization to a less polar compound can facilitate purification. rsc.org

Characterization Methods: The identity and purity of the synthesized this compound are confirmed using a combination of analytical techniques:

Mass Spectrometry (MS): This is a fundamental technique to confirm the incorporation of the 15N isotopes. The molecular weight of this compound is 118.19 g/mol , which is two mass units higher than the unlabeled compound (116.21 g/mol ). sigmaaldrich.comchemspider.com High-resolution mass spectrometry (HRMS) can provide precise mass measurements to confirm the elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹⁵N NMR: This is a direct method to observe the 15N nuclei and can provide information about their chemical environment and coupling to adjacent protons. atlanchimpharma.com

Infrared (IR) Spectroscopy: The N-H stretching and bending vibrations in the IR spectrum will be shifted to lower frequencies upon 15N labeling compared to the unlabeled compound, providing further evidence of successful isotope incorporation. nih.gov

Table 2: Analytical Data for this compound

| Property | Value | Reference |

| Chemical Formula | H₂¹⁵N(CH₂)₆¹⁵NH₂ | sigmaaldrich.com |

| Molecular Weight | 118.19 g/mol | sigmaaldrich.comchemspider.com |

| CAS Number | 287476-10-2 | sigmaaldrich.com |

| Melting Point | 42-45 °C | sigmaaldrich.comsigmaaldrich.com |

| Boiling Point | 204-205 °C | sigmaaldrich.comsigmaaldrich.com |

| Isotopic Purity | Typically ≥98 atom % ¹⁵N | sigmaaldrich.comsigmaaldrich.com |

| Mass Shift (M+2) | Confirmed by MS | sigmaaldrich.comsigmaaldrich.com |

Considerations for Isotopic Purity and Scale-Up in this compound Production

Isotopic Purity: The isotopic purity of the final product is critically dependent on the isotopic enrichment of the starting materials. For instance, using adiponitrile-[15N2] with 98 atom % ¹⁵N enrichment will result in this compound with a similar level of isotopic purity. sigmaaldrich.comsigmaaldrich.com It is essential to minimize any potential contamination with unlabeled (¹⁴N) sources throughout the synthesis and purification processes. Mass spectrometry is the primary tool for verifying the final isotopic enrichment. nih.gov

Scale-Up: Transitioning the synthesis of this compound from a laboratory scale (milligrams to grams) to a larger production scale presents several challenges:

Reaction Control: Maintaining optimal reaction conditions, such as temperature and pressure, can be more challenging on a larger scale. For the hydrogenation of adiponitrile, efficient heat and mass transfer are crucial to ensure uniform reaction and prevent the formation of byproducts.

Purification Efficiency: Purification methods like chromatography may become less practical and more costly at larger scales. Distillation and crystallization are generally more scalable purification techniques.

Safety: The handling of flammable solvents, high-pressure gases like hydrogen, and potentially pyrophoric catalysts requires stringent safety protocols, especially in a larger-scale production environment.

Careful process development and optimization are necessary to ensure that the synthesis is not only efficient and high-yielding but also safe and economically viable when scaled up.

Advanced Analytical Techniques for the Characterization and Quantification of 1,6 Diaminohexane 15n2

Nuclear Magnetic Resonance (NMR) Spectroscopy in 15N-Labeled Compounds

NMR spectroscopy is a powerful, non-destructive technique for elucidating the structure and dynamics of molecules in solution. emory.edu The incorporation of the ¹⁵N isotope is particularly advantageous as it possesses a nuclear spin of 1/2, similar to ¹H and ¹³C, which results in sharper NMR signals compared to the quadrupolar ¹⁴N nucleus. researchgate.net This allows for more precise measurements and the application of a wider range of NMR experiments. alfa-chemistry.com

One-dimensional (1D) and two-dimensional (2D) NMR experiments are fundamental for confirming the identity and structure of 1,6-Diaminohexane-15N2.

1D ¹⁵N NMR: A direct 1D ¹⁵N NMR spectrum provides information about the chemical environment of the nitrogen atoms. For this compound, a single resonance is expected due to the molecular symmetry, confirming that both nitrogen atoms are in identical chemical environments. The chemical shift of this peak falls within the typical range for primary aliphatic amines. science-and-fun.de While direct ¹⁵N NMR can require long acquisition times due to the low gyromagnetic ratio and natural abundance of ¹⁵N, the high enrichment level (typically 98 atom % or higher) in labeled compounds mitigates this issue. researchgate.netsigmaaldrich.com

2D Heteronuclear NMR: Two-dimensional correlation spectroscopy provides unambiguous evidence of connectivity between atoms.

¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC): This is one of the most common inverse-detected experiments, correlating the chemical shifts of ¹⁵N nuclei with their directly attached protons. nih.govduke.edu For this compound, the HSQC spectrum would show a cross-peak connecting the ¹⁵N signal with the signal of the two protons of the amino group (-¹⁵NH₂).

The combination of these techniques allows for complete and unambiguous structural assignment of this compound, ensuring the correct placement of the isotopic labels. nih.gov

| NMR Technique | Information Obtained for this compound |

| 1D ¹⁵N NMR | Confirms the chemical environment and equivalence of the two ¹⁵N atoms. |

| ¹H-¹⁵N HSQC | Correlates the ¹⁵N nuclei with their directly attached protons (-¹⁵NH₂). |

| ¹H-¹⁵N HMBC | Confirms long-range connectivity between ¹⁵N and protons on the carbon backbone. |

Beyond static structure, NMR parameters are sensitive to the molecule's dynamic behavior and its interactions with the surrounding environment.

¹⁵N Chemical Shifts (δ¹⁵N): The resonance frequency of a ¹⁵N nucleus is highly sensitive to its electronic environment. nasa.gov For primary aliphatic amines, ¹⁵N chemical shifts typically range from 0 to 60 ppm relative to liquid ammonia (B1221849). science-and-fun.de Variations in solvent, pH, or temperature can cause changes in this chemical shift, providing insights into intermolecular interactions such as hydrogen bonding. researchgate.netacs.org For example, protonation of the amino groups would lead to a significant change in the ¹⁵N chemical shift.

Coupling Constants (J): Spin-spin coupling constants provide information about the bonding and geometry between coupled nuclei.

One-bond ¹⁵N-¹H Coupling (¹JNH): The magnitude of the one-bond coupling constant between ¹⁵N and its attached proton is related to the hybridization of the nitrogen atom. rsc.org

Long-range ¹⁵N-¹³C Couplings (ⁿJNC): Couplings between ¹⁵N and carbons in the hexane (B92381) chain can provide information about the conformation of the molecule. researchgate.net

By studying these parameters under various conditions, researchers can understand the molecular dynamics of this compound, such as the rates of proton exchange on the amine groups and the conformational flexibility of the hexyl chain. nih.govnih.govscispace.com

Mass Spectrometry (MS) for Isotopic Tracing and Metabolite Profiling

Mass spectrometry is a cornerstone analytical technique for isotopically labeled compounds, offering high sensitivity and specificity for their detection and quantification. alfa-chemistry.com It is fundamental in confirming the successful incorporation of ¹⁵N isotopes and in tracing the fate of the molecule in various chemical or biological systems.

High-resolution mass spectrometry (HRMS), using instruments like Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers, provides highly accurate mass measurements. nih.gov This capability is crucial for verifying the elemental composition of this compound.

The primary confirmation of isotopic labeling is the observed mass shift. The unlabeled 1,6-diaminohexane has a monoisotopic mass of 116.1313 g/mol . chemspider.com With the replacement of two ¹⁴N atoms by two ¹⁵N atoms, the molecular weight of this compound increases by two mass units, resulting in an expected molecular weight of approximately 118.19 g/mol . sigmaaldrich.com HRMS can measure this mass with high precision (sub-ppm accuracy), confirming the successful and complete labeling of the compound. nih.govnist.gov

| Compound | Molecular Formula | Monoisotopic Mass ( g/mol ) |

| 1,6-Diaminohexane | C₆H₁₆N₂ | 116.1313 |

| This compound | C₆H₁₆¹⁵N₂ | 118.1254 (calculated) |

Isotope Dilution Mass Spectrometry (IDMS) is the gold standard for accurate quantification of analytes in complex samples like biological fluids or environmental extracts. osti.govwikipedia.org The method involves adding a known amount of the isotopically labeled compound (this compound) as an internal standard to the sample containing the unlabeled analyte (1,6-diaminohexane). wikipedia.org

The sample is then processed, and the ratio of the labeled to the unlabeled compound is measured by MS. osti.gov Because the labeled internal standard behaves almost identically to the analyte during sample preparation, extraction, and ionization, any sample loss affects both compounds equally. nih.gov This allows for highly accurate and precise quantification, correcting for matrix effects and variations in recovery. researchgate.netnih.gov This technique is particularly valuable in biomarker studies and metabolic research where precise concentration measurements are essential. nih.govresearchgate.net

Tandem mass spectrometry (MS/MS) is used to study the fragmentation pathways of molecules, which provides structural information. gre.ac.uk In an MS/MS experiment, the protonated molecular ion of this compound ([M+H]⁺) is selected and then fragmented by collision-induced dissociation (CID). nih.gov The resulting fragment ions are then analyzed.

For an aliphatic diamine, common fragmentation pathways include:

Loss of ammonia (NH₃): This is a characteristic fragmentation for primary amines.

Cleavage of the C-C bonds within the alkyl chain.

The presence of the ¹⁵N labels is invaluable in elucidating these pathways. researchgate.netnih.gov Any fragment ion that retains one or both of the amino groups will have a mass that is one or two units higher, respectively, than the corresponding fragment from the unlabeled compound. This allows researchers to precisely determine the location of the nitrogen atoms in each fragment, providing definitive structural information and confirming the localization of the isotopic labels. researchgate.net

Chromatographic Separations Coupled with Isotope-Specific Detection

The coupling of chromatographic separation with mass spectrometry provides a powerful platform for the analysis of this compound. Chromatography (either liquid or gas) separates the analyte from complex sample matrices, while the mass spectrometer provides highly selective and sensitive detection based on the specific mass-to-charge ratio (m/z) of the 15N-labeled compound.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) are the premier techniques for the trace analysis of diamines, including isotopically labeled variants like this compound. nih.govrsc.org The choice between LC-MS/MS and GC-MS often depends on the sample matrix, volatility of the analyte, and required sensitivity. spectroscopyonline.com

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a robust technique for analyzing volatile and semi-volatile compounds. spectroscopyonline.com Since primary amines like 1,6-diaminohexane exhibit poor chromatographic peak shape and thermal stability, a derivatization step is essential prior to GC analysis. nih.gov This process converts the polar amine groups into less polar, more volatile, and thermally stable derivatives. nih.gov Common derivatizing agents for this purpose include 2',2',2-trifluoroethyl chloroformate (TFECF) and heptafluorobutyric acid anhydride (B1165640) (HFBA). nih.govnih.gov

For the analysis of this compound, the mass spectrometer can be operated in selected ion monitoring (SIM) mode. In this mode, the instrument is set to detect only the specific m/z ions corresponding to the derivatized 15N-labeled compound, providing excellent sensitivity and selectivity. The use of isotopically labeled internal standards, such as a deuterated analog of 1,6-diaminohexane, is a common practice to ensure high precision and accuracy in quantification. nih.gov For instance, one study achieved a minimal detectable concentration for unlabeled 1,6-diaminohexane in urine of 0.5 µg/L using GC-SIM. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

LC-MS/MS offers high sensitivity and specificity and can often analyze compounds with minimal sample preparation. rsc.org For aliphatic amines, which may show poor retention in reversed-phase chromatography, derivatization can also be employed to improve chromatographic performance and detection sensitivity. Alternatively, Hydrophilic Interaction Liquid Chromatography (HILIC) can be used for the separation of polar compounds without derivatization. sciex.com

In tandem mass spectrometry (MS/MS), a specific precursor ion of the target analyte is selected, fragmented, and one or more specific product ions are monitored. This process, known as Multiple Reaction Monitoring (MRM), significantly reduces background noise and enhances specificity. For this compound, the precursor ion would be its protonated molecule [M+H]+ with an m/z of 119. This ion would then be fragmented to produce characteristic product ions, creating a unique and highly specific mass transition for quantification. While one study noted that unlabeled 1,6-diaminohexane was not detectable in urine below 10 µg/L with LC-MS due to high background, the specificity of MRM for the 15N2-labeled variant would likely lead to significantly lower detection limits. researchgate.net

| Parameter | GC-MS Approach | LC-MS/MS Approach |

|---|---|---|

| Sample Volatility | Requires volatile/semi-volatile analytes | Suitable for a wide range of polarities and volatilities |

| Derivatization | Typically required (e.g., with TFECF, HFBA) nih.govnih.gov | Optional; can be used to improve retention and sensitivity |

| Separation Column | Capillary column (e.g., nonpolar or medium-polarity phase) | Reversed-phase (e.g., C18) or HILIC column sciex.com |

| Ionization Mode | Electron Ionization (EI) or Chemical Ionization (CI) nih.gov | Electrospray Ionization (ESI) |

| Mass Analysis Mode | Selected Ion Monitoring (SIM) | Multiple Reaction Monitoring (MRM) |

| Target Precursor Ion (m/z) | m/z of derivatized this compound | 119 ([M+H]+) |

| Key Advantage | High chromatographic resolution | High specificity and sensitivity, often with simpler sample preparation |

Beyond quantitative trace analysis, there is a growing interest in techniques that can monitor isotopic ratios in real-time. nih.gov These methods are particularly valuable in metabolic flux analysis and environmental studies where dynamic changes in isotope incorporation are monitored. Real-time mass spectrometry techniques, such as Proton Transfer Reaction-Mass Spectrometry (PTR-MS) and Selected Ion Flow Tube-Mass Spectrometry (SIFT-MS), offer highly sensitive, real-time data acquisition, often without the need for chromatographic separation or sample preparation. nih.govnih.gov

These techniques utilize soft chemical ionization, which minimizes fragmentation and typically produces the protonated molecule, [M+H]+. nih.gov For a sample containing both natural and 15N2-labeled 1,6-diaminohexane, these instruments can simultaneously monitor the ion signals at m/z 117 (for the unlabeled C6H16N2H+) and m/z 119 (for the labeled C6H16(15N)2H+). The ratio of the intensities of these two ions provides a direct, real-time measurement of the isotope ratio in the sample, which could be headspace vapor from a reaction or biological sample.

The primary advantage of these real-time methods is their speed, providing results in seconds to minutes. nih.gov This allows for the dynamic tracking of processes involving this compound. However, a limitation is that these techniques may struggle to differentiate isomers and can suffer from molecular weight overlaps in complex mixtures, though the high specificity of the isotopic label mitigates this concern to some extent. nih.govnih.gov

| Technique | Principle | Key Advantages for Isotope Monitoring | Limitations |

|---|---|---|---|

| Proton Transfer Reaction-MS (PTR-MS) | Soft chemical ionization using H3O+ reagent ions in a drift tube. nih.gov | Real-time quantification; high sensitivity (pptv levels); non-invasive. nih.gov | Lower specificity for isomers; potential for reduced sensitivity for compounds with low proton affinity. nih.gov |

| Selected Ion Flow Tube-MS (SIFT-MS) | Soft chemical ionization using a selection of reagent ions (e.g., H3O+, NO+, O2+) in a flow tube. nih.gov | Can discriminate some isomers by using different reagent ions; real-time quantification; simple data interpretation. nih.gov | Generally lower sensitivity than PTR-MS. nih.gov |

Applications of 1,6 Diaminohexane 15n2 in Biochemical and Biological Research

Investigating Nitrogen Metabolic Pathways and Transformations

The ¹⁵N atoms in 1,6-diaminohexane-¹⁵N₂ act as a tag, allowing researchers to follow the journey of the nitrogen atoms as the molecule is metabolized. This is crucial for understanding the complex network of reactions that constitute nitrogen metabolism.

1,6-Diaminohexane belongs to the diamine class of compounds, which are structurally related to naturally occurring polyamines like putrescine and cadaverine. Polyamines are essential for various cellular functions, including cell growth and proliferation. mdpi.com Isotope tracer studies using ¹⁵N-labeled polyamines are instrumental in tracking their absorption, distribution, and metabolic fate. nih.gov

When 1,6-diaminohexane-¹⁵N₂ is introduced into a biological system, the ¹⁵N label can be traced as it is incorporated into other molecules. For instance, if the diamine is catabolized and its nitrogen atoms are reused by the cell, these ¹⁵N atoms will appear in newly synthesized nitrogen-containing biomolecules such as amino acids, nucleotides, and other polyamines. nih.gov By using techniques like liquid chromatography-mass spectrometry (LC-MS/MS), researchers can identify and quantify these ¹⁵N-enriched molecules, thereby mapping the metabolic flux and interconnections between different pathways. nih.gov This approach has been successfully used to study the interconnected biosynthetic and catabolic pathways of polyamines, which are linked to numerous diseases. nih.gov

Table 1: Examples of Biomolecules and Pathways Traced with ¹⁵N-Labeled Diamines

| Category | Specific Example | Research Focus | Analytical Technique |

| Amino Acids | Glutamate, Alanine | Nitrogen assimilation and transamination pathways embopress.org | GC-MS, LC-MS/MS |

| Polyamines | Spermidine, Spermine | Polyamine interconversion and catabolism nih.gov | LC-MS/MS |

| Nucleic Acids | Purines, Pyrimidines | De novo nucleotide synthesis pathways | MS, NMR |

| Metabolic End Products | Ammonia (B1221849), Urea | Nitrogen excretion and detoxification pathways nih.gov | Isotope Ratio MS |

This table is interactive. Click on the headers to sort the data.

Isotopically labeled substrates are invaluable for elucidating the mechanisms of enzyme-catalyzed reactions. 1,6-Diaminohexane-¹⁵N₂ can be used to study enzymes that act on diamines, such as diamine oxidase. nih.gov When the enzyme processes the ¹⁵N-labeled substrate, the resulting products will also carry the ¹⁵N label. Analyzing the mass of these products via mass spectrometry confirms the metabolic conversion and can help identify reaction intermediates. This method provides direct evidence of the enzyme's activity and can reveal details about the reaction steps, helping to distinguish between different proposed mechanisms.

Studies on Cellular Transport and Permeability of Diamine Substrates

Understanding how molecules cross cell membranes is fundamental to cell biology and pharmacology. The transport of polyamines into and out of cells is a regulated process mediated by specific transporter proteins. mdpi.com By using 1,6-diaminohexane-¹⁵N₂, researchers can monitor its uptake by cells over time. The cells can be cultured in a medium containing the labeled compound, and at various time points, intracellular extracts can be analyzed by mass spectrometry. The detection of ¹⁵N inside the cells provides direct evidence of transport across the cell membrane. This experimental setup can be used to characterize the kinetics of the transport process, identify the specific transporter proteins involved, and study how factors like substrate concentration or the presence of inhibitors affect uptake.

Exploration of Microbial Nitrogen Cycling and Biotransformation Processes

Microorganisms drive the global nitrogen cycle through a complex web of metabolic processes, including nitrogen fixation, nitrification, denitrification, and ammonification. nih.govmdpi.com These processes are vital for ecosystem health and agriculture. Introducing 1,6-diaminohexane-¹⁵N₂ into a microbial environment, such as a soil sample or a bioreactor, allows it to be used as a labeled nitrogen source. nih.gov Researchers can then trace the flow of ¹⁵N through the microbial community and its surrounding environment. This helps to identify which microorganisms are capable of metabolizing diamines and how the nitrogen is transformed and partitioned among different inorganic and organic forms, such as ammonium, nitrate, and microbial biomass. nih.gov Such studies are crucial for understanding the role of specific microbial groups in nitrogen turnover and how organic nitrogen compounds are degraded and recycled in nature. nih.gov

Probing Protein-Ligand and Nucleic Acid Interactions with ¹⁵N-Labeled Diamines

Many biological functions depend on the specific interaction between small molecules (ligands) and macromolecules like proteins and nucleic acids. nih.gov Polyamines are known to bind to both DNA and proteins, influencing processes like DNA condensation and enzyme activity. NMR spectroscopy is a primary tool for studying these interactions at an atomic level. nih.govresearchgate.net

When studying protein-ligand interactions, a protein is typically labeled with ¹⁵N. However, an alternative approach is to use a ¹⁵N-labeled ligand, such as 1,6-diaminohexane-¹⁵N₂, and an unlabeled protein. nih.gov Upon binding, the NMR signal of the labeled diamine will change, providing information about the binding event. A powerful NMR technique known as chemical shift mapping can be employed where the ¹⁵N chemical shifts of the labeled diamine are monitored as the unlabeled protein is added. researchgate.net Changes in these shifts can confirm binding and help to characterize the binding affinity. Similarly, ¹⁵N-labeled diamines can be used to study interactions with nucleic acids, helping to identify binding sites in the major or minor groove of DNA. nih.govnih.gov

Table 2: Analytical Techniques for Studying Applications of 1,6-Diaminohexane-¹⁵N₂

| Technique | Abbreviation | Information Obtained | Relevant Application Section(s) |

| Mass Spectrometry | MS | Identification and quantification of ¹⁵N-labeled molecules, metabolic flux analysis. nih.gov | 4.1.1, 4.1.2, 4.2, 4.3 |

| Nuclear Magnetic Resonance Spectroscopy | NMR | Atomic-level structural information on molecular interactions, binding site mapping. nih.gov | 4.4 |

| Gas Chromatography-Mass Spectrometry | GC-MS | Separation and analysis of volatile ¹⁵N-labeled compounds. iaea.org | 4.1.1 |

| Liquid Chromatography-Mass Spectrometry | LC-MS/MS | Separation, identification, and quantification of ¹⁵N-labeled metabolites in complex mixtures. nih.gov | 4.1.1, 4.2 |

This table is interactive. Click on the headers to sort the data.

Role of 1,6 Diaminohexane 15n2 in Polymer and Materials Science Research

Tracing Monomer Incorporation and Polymerization Kinetics in Polyamide Synthesis

The synthesis of polyamides, such as Nylon 6,6, involves the condensation polymerization of a diamine and a dicarboxylic acid. nih.govnih.govresearchgate.netexlibrisgroup.com Understanding the kinetics of this reaction and how monomers are incorporated into the growing polymer chain is crucial for controlling the final properties of the material. 1,6-Diaminohexane-15N2 allows researchers to follow the diamine monomer throughout the polymerization process with high precision.

Advanced analytical techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry, are central to these investigations. nih.govchemrxiv.orgturing.ac.uk By monitoring the changes in the NMR spectrum or the mass of polymer chains over time, researchers can extract detailed kinetic data.

| Analytical Technique | Information Gained with this compound |

| ¹⁵N NMR Spectroscopy | Direct observation of the nitrogen environment, allowing for the differentiation between monomer, oligomer, and polymer species. Changes in chemical shifts can indicate the formation of amide bonds. |

| Mass Spectrometry | Tracking the incorporation of the labeled monomer into polymer chains by observing the corresponding mass shift. This is useful for determining the rate of polymerization and the distribution of molecular weights. |

| Infrared (IR) Spectroscopy | While not directly tracking the isotope, changes in the N-H stretching and bending vibrations upon amide bond formation can be correlated with data from ¹⁵N-sensitive techniques for a more complete picture. |

Nylon 6,6 is synthesized from 1,6-diaminohexane and adipic acid. nih.govresearchgate.net The use of this compound has been instrumental in clarifying the mechanistic details of this step-growth polymerization. By employing ¹⁵N NMR, researchers can distinguish the nitrogen signals of the unreacted diamine from those in the newly formed amide linkages within the polymer backbone. chemrxiv.orgturing.ac.uk This allows for the direct measurement of the rate of monomer consumption and polymer formation.

Kinetic models for the prepolymerization of Nylon 66 salt in aqueous solution have been established and refined using data from such isotopic labeling studies. stackexchange.com These models consider the different reactivities of intramolecular dehydration and the polycondensation of terminal amino and carboxyl groups. The use of ¹⁵N-labeled monomers helps to validate and parameterize these models by providing precise experimental data on the reaction progress.

Elucidation of Polymer Degradation Mechanisms through Isotopic Labeling

The durability and lifespan of polymeric materials are determined by their resistance to degradation under various environmental stresses, such as heat, light, and chemical exposure. nih.govresearchgate.net Isotopic labeling with this compound offers a powerful method to investigate the complex chemical reactions that occur during the degradation of polyamides. By tracking the fate of the ¹⁵N atoms, researchers can identify the specific bonds that are breaking and the nature of the degradation products. nih.gov

When a polyamide synthesized with this compound undergoes degradation, the resulting fragments that contain the labeled nitrogen atoms can be identified using mass spectrometry. nih.gov This provides unambiguous evidence of chain scission at the C-N bond of the peptide group, a primary degradation pathway in polyamides. nih.gov Furthermore, techniques like solid-state ¹⁵N NMR can be used to study the changes in the chemical environment of the nitrogen atoms in the solid polymer as it degrades, providing insights into changes in crystallinity and morphology. chemrxiv.orgturing.ac.ukresearchgate.net

| Degradation Stressor | Information Gained from ¹⁵N Labeling | Potential Degradation Products |

| Thermal Degradation | Identification of nitrogen-containing volatile products, confirming chain scission pathways. | Ammonia (B1221849), carbon dioxide, water, cyclopentanone (B42830) and its derivatives, various amines and pyridines. nih.gov |

| Photo-oxidative Degradation | Tracking the formation of oxidized nitrogen species and changes in the polymer backbone. | A wide array of oxidized products resulting from free-radical reactions. researchgate.net |

| Hydrolytic Degradation | Following the cleavage of amide bonds by water, leading to the reformation of amine and carboxylic acid end groups. | 1,6-diaminohexane and adipic acid (for Nylon 6,6). |

Dynamics of Cross-linking and Network Formation in Diamine-based Materials

Cross-linking is a critical process for enhancing the mechanical and thermal properties of polymers, transforming linear chains into a three-dimensional network. Diamines are commonly used as cross-linking agents, particularly in epoxy resins and other thermosetting materials. nih.govdntb.gov.ua The use of this compound as a cross-linker allows for the detailed investigation of the cross-linking kinetics and the final network structure.

Solid-state NMR is a particularly powerful technique for studying cross-linked polymers. nih.govsemanticscholar.org By observing the ¹⁵N NMR spectrum of a sample cross-linked with this compound, researchers can differentiate between unreacted, singly reacted, and doubly reacted (cross-linked) amine groups. This provides a quantitative measure of the degree of cross-linking. Furthermore, changes in the ¹⁵N chemical shift anisotropy can provide information about the local mobility and conformation of the cross-linking sites within the polymer network. chemrxiv.orgturing.ac.uk

While direct experimental data on the use of this compound for studying cross-linking dynamics is not abundant in publicly available literature, the principles of isotopic labeling and NMR spectroscopy strongly support its utility in this area. The ability to selectively observe the cross-linking agent within a complex polymer matrix would provide invaluable data for optimizing curing processes and understanding the structure-property relationships in thermoset materials.

Characterization of Amine-Functionalized Surfaces and Composites

The surface properties of materials are often modified to improve adhesion, biocompatibility, or other functionalities. Amine functionalization is a common strategy for introducing reactive sites onto a surface. researchgate.net this compound can be used to create ¹⁵N-labeled amine-functionalized surfaces, which can then be characterized with high sensitivity and specificity using surface-sensitive analytical techniques.

X-ray Photoelectron Spectroscopy (XPS) and Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) are powerful tools for surface analysis. When a surface is functionalized with this compound, the high-resolution N1s XPS spectrum will show a peak corresponding to the ¹⁵N isotope. dntb.gov.ua This allows for the quantification of the surface amine concentration with greater accuracy, as it distinguishes the introduced amines from any potential nitrogen-containing contaminants. ToF-SIMS can provide molecular information about the surface, and the presence of ¹⁵N-containing fragments in the mass spectrum would confirm the covalent attachment of the diamine to the surface.

Environmental Fate and Transport Studies Utilizing 1,6 Diaminohexane 15n2

Tracking Biogeochemical Transformations in Environmental Compartments (Soil, Water, Sediments)

Information on how the 15N2 label is used to follow the degradation and transformation pathways of 1,6-diaminohexane in various environmental matrices is not available. This would typically include data on the formation of metabolites and the incorporation of nitrogen into microbial biomass or soil organic matter.

Assessing Bioavailability and Environmental Mobility at the Molecular Level

Specific studies quantifying the bioavailability of 1,6-Diaminohexane-15N2 to microorganisms and plants, or its mobility as influenced by sorption and desorption processes in soil and sediments, could not be located.

Modeling Isotope-Specific Environmental Transport and Distribution

There is no accessible research that details the development or application of environmental models that use data from this compound to predict its transport and distribution in the environment.

Therefore, the creation of interactive data tables and a comprehensive analysis of research findings, as stipulated in the instructions, cannot be fulfilled.

Theoretical and Computational Chemistry Approaches to 1,6 Diaminohexane 15n2

Quantum Chemical Calculations for Isotopic Effects on Molecular Structure and Reactivity

Quantum chemical calculations are instrumental in understanding the subtle but significant effects of isotopic substitution on molecular properties. The replacement of the common ¹⁴N isotope with the heavier ¹⁵N isotope in 1,6-diaminohexane-15N2 primarily affects the vibrational modes of the molecule.

The fundamental principle behind these isotopic effects is the dependence of vibrational frequencies on the reduced mass of the atoms involved in the bond. According to the harmonic oscillator model, the vibrational frequency (ν) is proportional to the square root of the force constant (k) divided by the reduced mass (μ).

Because ¹⁵N has a larger mass than ¹⁴N, the C-¹⁵N stretching and H-¹⁵N-H bending vibrational frequencies in this compound are lower than the corresponding C-¹⁴N and H-¹⁴N-H frequencies in its unlabeled counterpart. This shift in vibrational frequencies can be accurately predicted using ab initio and Density Functional Theory (DFT) calculations. researchgate.netacs.org These calculations can lead to a redshift in the infrared spectrum upon ¹⁵N substitution. acs.org

This change in vibrational energy, specifically the zero-point vibrational energy (ZPVE), can lead to minor alterations in bond lengths and angles. princeton.edu More significantly, it can influence the rates of chemical reactions, a phenomenon known as the kinetic isotope effect (KIE). princeton.eduwayne.edu Computational methods can predict the magnitude of the KIE by calculating the ZPVE for both the reactant (this compound) and the transition state of a given reaction. wayne.edursc.org Comparing these computationally derived KIEs with experimental values is a powerful method for validating proposed reaction mechanisms. wayne.edunih.gov

A conceptual illustration of the effect of nitrogen isotope substitution on the C-N bond's vibrational properties is presented below.

| Property | C-¹⁴N Bond | C-¹⁵N Bond | Rationale |

| Reduced Mass (μ) | Lower | Higher | Increased mass of the nitrogen isotope. |

| Vibrational Frequency (ν) | Higher | Lower | Frequency is inversely proportional to the square root of the reduced mass. |

| Zero-Point Energy (ZPE) | Higher | Lower | ZPE is directly proportional to the vibrational frequency. |

Molecular Dynamics Simulations of Labeled Diamines in Various Environments

Molecular Dynamics (MD) simulations are a computational technique used to study the physical movements of atoms and molecules over time. mdpi.com For this compound, MD simulations can provide critical insights into its behavior in different environments, such as in various solvents or as part of a larger system like a polymer. rsc.orgnih.govrsc.org

In an MD simulation, the interactions between atoms are described by a force field, which is a set of parameters and equations that define the potential energy of the system. To simulate the ¹⁵N-labeled compound, the standard force field parameters are modified by simply adjusting the atomic mass of the nitrogen atoms. The simulation then solves Newton's equations of motion for the system, generating trajectories that describe how the positions and velocities of atoms evolve over time.

These simulations can be used to explore:

Solvation Structure: How solvent molecules arrange around the amino groups of this compound. rsc.org This is crucial for understanding its solubility and reactivity in different media.

Conformational Dynamics: The flexibility of the hexyl chain and the orientation of the terminal amino groups.

Transport Properties: The diffusion of the molecule through a medium, which is important in applications like membrane science or drug delivery.

Interactions with Surfaces or Polymers: How this compound adsorbs onto surfaces or integrates within a polymer matrix like nylon.

Predictive Modeling of Spectroscopic Parameters (e.g., 15N NMR Chemical Shifts)

One of the most powerful applications of computational chemistry for ¹⁵N-labeled compounds is the prediction of Nuclear Magnetic Resonance (NMR) parameters. semanticscholar.org The ¹⁵N NMR chemical shift is highly sensitive to the local electronic environment of the nitrogen atom, making it an excellent probe for molecular structure and interactions. nih.gov

Density Functional Theory (DFT) is the method of choice for accurately predicting ¹⁵N NMR chemical shifts. semanticscholar.orgrsc.org The standard approach involves using the Gauge-Including Atomic Orbital (GIAO) method to calculate the nuclear magnetic shielding tensor. rsc.org The accuracy of these predictions depends heavily on the choice of the DFT functional, the basis set, and the treatment of solvent effects. semanticscholar.org

Several studies have benchmarked different computational protocols for ¹⁵N chemical shift prediction. semanticscholar.orgrsc.org For instance, comparisons between various functionals (like B3LYP, OLYP, mPW1PW91) and basis sets have shown that certain combinations provide better agreement with experimental data. semanticscholar.orgrsc.org It has been demonstrated that including solvent effects, often through a Polarizable Continuum Model (PCM), is crucial for obtaining accurate results, as the lone pair electrons on the nitrogen are sensitive to the surrounding environment. nih.gov Machine learning models are also emerging as a method to predict NMR chemical shifts with an accuracy that can be comparable to DFT but at a much lower computational cost. nih.govbris.ac.uk

The table below summarizes the performance of selected DFT protocols from the literature for predicting ¹⁵N NMR chemical shifts in various nitrogen-containing compounds, highlighting the typical accuracy that can be achieved.

| Method (Functional/Basis Set) | Solvation Model | Mean Absolute Error (MAE) in ppm | Reference |

| B3LYP/cc-pVDZ | (DMSO) | Scaled shifts within ±9.56 ppm (for 95% of data) | rsc.org |

| SMD-mPW1PW91/6-311+G(d,p) | SMD | 7.3 | semanticscholar.org |

| CPCM-OLYP/pcSseg-2 | CPCM | 5.3 | semanticscholar.org |

These predictive models are invaluable for assigning peaks in experimental spectra, distinguishing between different isomers or conformations, and understanding how factors like protonation state or hydrogen bonding influence the chemical shift of this compound. rsc.org

Reaction Pathway Analysis and Transition State Investigations of 15N-Labeled Species

Computational chemistry enables the detailed exploration of reaction mechanisms involving ¹⁵N-labeled species. By mapping the potential energy surface of a reaction, researchers can identify the structures and energies of reactants, products, intermediates, and, most importantly, transition states. youtube.comarxiv.org

For reactions involving this compound, theoretical methods can be used to:

Locate Transition States: Finding the highest energy point along the minimum energy pathway of a reaction is crucial for understanding its kinetics. youtube.com

Calculate Activation Energies: The energy difference between the reactants and the transition state determines the reaction rate.

Investigate Reaction Mechanisms: Computational studies can help distinguish between different possible pathways, such as concerted versus stepwise mechanisms. rsc.org For example, in the thermal degradation of polymers made from 1,6-diaminohexane, calculations can help elucidate the complex bond-breaking and bond-forming processes.

Future Directions and Emerging Research Avenues for 1,6 Diaminohexane 15n2

Integration with Advanced "Omics" Technologies (e.g., Proteomics, Metabolomics)

The integration of stable isotope labeling with high-throughput "omics" platforms offers a powerful lens for viewing the systems-level dynamics of biological processes. nih.govrevespcardiol.org 1,6-Diaminohexane-15N2 is poised to become a valuable tool in these fields, particularly in metabolomics and proteomics, by enabling the precise tracking of nitrogen atoms through complex metabolic networks. alfa-chemistry.comdatainsightsmarket.com

In metabolomics, the use of ¹⁵N-labeled compounds is crucial for overcoming significant limitations in metabolite identification, quantification, and flux analysis. nih.gov By introducing a ¹⁵N-labeled precursor, researchers can trace the metabolic fate of the nitrogen atoms, helping to discover novel metabolites and elucidate metabolic pathways. nih.govfrontiersin.org this compound could serve as a tracer for pathways involving polyamines or be used as a derivatizing agent to label specific classes of metabolites, thereby improving detection sensitivity and accuracy in mass spectrometry-based analyses. chromatographyonline.comnih.gov The combination of chemical isotope labeling (CIL) with mass spectrometry (MS) significantly enhances the comprehensive analysis of complex biological samples. chromatographyonline.com

In proteomics, stable isotope labeling is a cornerstone of quantitative analysis, allowing for the precise measurement of protein expression and turnover. nih.gov While methods like SILAC (Stable Isotope Labeling by Amino acids in Cell culture) typically use labeled amino acids, there is potential for this compound to be used in targeted applications, such as in chemical proteomics to study protein-ligand interactions or to label specific protein subsets that react with its amine groups.

Table 1: Potential Applications of this compound in "Omics" Research

| "Omics" Field | Potential Application of this compound | Research Goal |

|---|---|---|

| Metabolomics | Metabolic Tracer: Introduce into a biological system to follow the incorporation of ¹⁵N into downstream metabolites. | Elucidate novel metabolic pathways and quantify metabolic flux. nih.govfrontiersin.org |

| Derivatization Agent: Chemically tag specific metabolite classes (e.g., those with carboxyl groups) for enhanced MS detection. | Improve sensitivity, accuracy, and selectivity in targeted and non-targeted metabolome analysis. chromatographyonline.com | |

| Proteomics | Quantitative Analysis: Use as an internal standard for quantifying specific nitrogen-containing compounds or post-translational modifications. | Achieve precise quantification of protein or peptide abundance between different sample states. symeres.com |

| Chemical Proteomics: Incorporate into probes to study the interactome of specific enzymes or pathways involving diamines. | Identify protein targets and understand the molecular mechanisms of biological processes. uni-konstanz.de |

Development of Novel 15N-Labeling Strategies for Complex Molecules

The synthesis of isotopically labeled compounds is continuously evolving, with a drive towards greater precision, efficiency, and applicability. adesisinc.com While this compound is a relatively simple molecule, it represents a key building block. Future research will focus on incorporating such labeled synthons into more complex molecular architectures.

One emerging trend is the development of modular synthesis approaches, where labeled fragments like this compound can be efficiently coupled to other molecular scaffolds. This allows for the strategic placement of ¹⁵N labels at specific sites within a larger biomolecule or drug candidate. Such site-specific labeling is invaluable for mechanistic studies using Nuclear Magnetic Resonance (NMR) spectroscopy or mass spectrometry to probe reaction mechanisms and molecular dynamics. symeres.com

Furthermore, there is growing interest in dual-labeling strategies, combining ¹⁵N with other stable isotopes like ¹³C. nih.gov A dual ¹³C-¹⁵N labeled version of a diamine, for instance, would allow researchers to simultaneously trace the flux of both carbon and nitrogen within a biological system, providing a more comprehensive picture of metabolic activity. nih.gov The development of novel labeling reagents and automated synthesis platforms promises to make these complex labeling patterns more accessible and cost-effective. adesisinc.com

Table 2: Comparison of ¹⁵N-Labeling Strategies

| Labeling Strategy | Description | Advantages |

|---|---|---|

| Metabolic Labeling | Organisms are grown in media containing a simple ¹⁵N-enriched source (e.g., ¹⁵NH₄Cl), leading to global incorporation. frontiersin.org | Provides a systems-level view of nitrogen flow and is effective for studying protein synthesis and turnover. nih.gov |

| Precursor-Directed Labeling | A specific ¹⁵N-labeled precursor molecule (like 1,6-Diaminohexane-¹⁵N₂) is fed to an organism to trace a particular pathway. | Allows for targeted investigation of specific metabolic pathways and the biosynthesis of natural products. frontiersin.org |

| Chemical Synthesis | Labeled compounds are built from the ground up using ¹⁵N-enriched starting materials. nih.gov | Enables precise, site-specific placement of the isotope label, crucial for detailed mechanistic studies. symeres.com |

| Dual Isotope Labeling | Molecules are synthesized with both ¹⁵N and another stable isotope (e.g., ¹³C). nih.gov | Permits simultaneous tracing of multiple elements, offering a more complete picture of molecular transformations. |

Expansion into Interdisciplinary Research Domains Requiring Precise Nitrogen Tracing

The utility of ¹⁵N tracers is not confined to biology and chemistry; it extends to a wide array of interdisciplinary fields. alfa-chemistry.com The precision offered by compounds like this compound creates opportunities for novel applications in environmental science, agriculture, and materials science. alfa-chemistry.comwikipedia.org

In environmental science, nitrogen isotopes are essential for tracking nutrient cycles and identifying sources of pollution. alfa-chemistry.comwikipedia.org The unlabeled counterpart of 1,6-Diaminohexane is a key monomer in the production of Nylon 6,6. fishersci.ca Therefore, this compound could be used to synthesize labeled Nylon 6,6. This would enable researchers to trace the environmental fate of this widely used polymer, studying its degradation pathways and the incorporation of its nitrogen into ecosystems with high precision. This approach could also be used to distinguish industrial nitrogen pollution from other sources like sewage. iaea.org

In agricultural research, ¹⁵N-labeled compounds are used to study nitrogen uptake by plants, soil nitrogen dynamics, and the efficiency of fertilizers. alfa-chemistry.comkit.edu While simple inorganic tracers are common, labeled organic molecules can provide deeper insights into the complex interactions between soil microbes, organic matter, and plants. kit.edunih.gov

In materials science, the incorporation of ¹⁵N labels can help elucidate degradation mechanisms in polymers and other nitrogen-containing materials. By tracking the fate of the ¹⁵N atoms, researchers can understand how materials break down under stress, leading to the development of more durable products.

Methodological Challenges and Opportunities in Isotopic Research Design and Implementation

Despite the power of isotopic labeling, significant methodological challenges remain. The accuracy and comparability of data can be affected by issues such as isotopic fractionation, incomplete sample recovery, and matrix effects during analysis. nih.govresearchgate.net An interlaboratory comparison study highlighted that measurements of δ¹⁵N in environmental samples can be highly variable, pointing to the need for standardized methods and rigorous quality control. nih.govresearchgate.net

Key Challenges:

Isotope Fractionation: Lighter isotopes (¹⁴N) can react slightly faster than heavier isotopes (¹⁵N), which can skew results if not properly accounted for. nih.gov

Analytical Variability: Different analytical methods (e.g., microdiffusion vs. chemical conversion) can produce inconsistent results, making cross-study comparisons difficult. nih.govresearchgate.net

Matrix Effects: The presence of other compounds in a complex sample (like soil or plasma) can interfere with the detection and quantification of the labeled analyte. researchgate.net

Cost and Accessibility: The synthesis of complex labeled molecules can be expensive, and the required analytical instrumentation (e.g., high-resolution mass spectrometers) is not universally available. datainsightsmarket.com

However, these challenges also present opportunities for innovation. The future of the field lies in the development of more robust and sensitive analytical techniques that can minimize variability and enhance detection limits. chromatographyonline.comadesisinc.com Advances in mass spectrometry and NMR are continually pushing the boundaries of what can be measured. frontiersin.org There is also a push towards greener and more efficient synthesis routes for labeled compounds, which could reduce costs and environmental impact. adesisinc.com The development of standardized protocols and certified reference materials will be crucial for improving the reliability and comparability of data across different laboratories and studies. scu.edu.au

Table 3: Methodological Challenges in ¹⁵N Isotopic Research and Potential Solutions

| Challenge | Description | Opportunity / Solution |

|---|---|---|

| Data Inconsistency | Different labs and methods produce variable results for the same samples. nih.govresearchgate.net | Development of international best-practice guidelines and certified reference materials to standardize analysis. scu.edu.au |

| Isotope Fractionation | Kinetic differences between ¹⁴N and ¹⁵N can lead to measurement bias. nih.gov | Application of numerical models and correction factors to account for fractionation effects in rate calculations. wikipedia.org |

| Matrix Interference | Complex sample composition affects analytical accuracy. researchgate.net | Advanced sample preparation techniques and high-resolution analytical platforms (e.g., LC-HRMS) to improve selectivity. boku.ac.at |

| Synthesis Complexity | High cost and difficulty in synthesizing complex, site-specifically labeled molecules. datainsightsmarket.com | Innovation in synthetic chemistry, including flow chemistry and automated platforms, to improve efficiency and reduce costs. adesisinc.com |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。